Hydrazinecarboxamide, 2-(1,2,2-trimethylpropylidene)-
Description
Hydrazinecarboxamide, 2-(1,2,2-trimethylpropylidene)- (CAS 23809-33-8) is a semicarbazone derivative characterized by a 2,2-dimethylpropylidene substituent. Its molecular formula is C₆H₁₃N₃O (molecular weight: 143.19 g/mol) . The compound is synthesized via condensation of pivalaldehyde (2,2-dimethylpropanal) with semicarbazide, forming a stable imine (C=N) bond . Its structure includes a branched alkyl group, which enhances lipophilicity compared to aromatic analogs. Key physical properties include a calculated LogP of 0.3 and topological polar surface area (PSA) of 67.5 Ų, suggesting moderate solubility and membrane permeability .
Properties
Molecular Formula |
C7H15N3O |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
[(E)-3,3-dimethylbutan-2-ylideneamino]urea |
InChI |
InChI=1S/C7H15N3O/c1-5(7(2,3)4)9-10-6(8)11/h1-4H3,(H3,8,10,11)/b9-5+ |
InChI Key |
HTSTUIRYBPIGNC-WEVVVXLNSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C(C)(C)C |
Canonical SMILES |
CC(=NNC(=O)N)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Traditional Semicarbazide Synthesis
Classical methods involve the reaction of urea with hydrazine hydrate under acidic or neutral conditions. For instance, Organic Syntheses details a procedure where urea reacts with hydrazine sulfate in aqueous medium, yielding semicarbazide hydrochloride after crystallization. This method, while reliable for laboratory use, faces scalability challenges due to prolonged reaction times and moderate yields (60–75%).
Industrial Patented Processes
A patent by Raschig GmbH (US3238226A) describes an innovative two-step synthesis leveraging urea, chlorine, and sodium hydroxide. In the first step, chlorine gas is introduced into a saturated aqueous urea slurry at 0–30°C, forming an intermediate chlorourea complex. This intermediate is subsequently reacted with sodium hydroxide at ≥85°C, generating semicarbazide alongside sodium chloride byproducts. Acidification with non-oxidizing mineral acids (e.g., sulfuric acid) adjusts the pH to 7.0–9.0, optimizing semicarbazide stability and yield (85–90%). This method eliminates intermediate purification steps, enhancing cost-efficiency for large-scale production.
Preparation of 2-(1,2,2-Trimethylpropylidene)hydrazinecarboxamide
The target compound is synthesized via condensation of semicarbazide with 1,2,2-trimethylpropyl ketone (pinacolone derivative). Key methodologies include:
Acid-Catalyzed Condensation
A lab-scale procedure adapted from pinacolone semicarbazone synthesis involves refluxing equimolar amounts of semicarbazide hydrochloride and 1,2,2-trimethylpropyl ketone in ethanol with sodium acetate buffer. The reaction proceeds via nucleophilic attack of the semicarbazide amino group on the carbonyl carbon, followed by dehydration to form the semicarbazone. Typical conditions include:
After cooling, the product precipitates as a crystalline solid, which is isolated via vacuum filtration and recrystallized from hot water.
Continuous Flow Optimization
Recent advancements in flow chemistry, as demonstrated by McQuade et al., enable telescoped synthesis of hydrazine derivatives. While originally designed for acid hydrazides, this approach can be adapted for semicarbazones by integrating a ketone feed stream. For example:
-
Module 1 : Esterification of 1,2,2-trimethylpropanoic acid in methanol at 135°C (residence time: 9 minutes).
-
Module 2 : Mixing with semicarbazide in methanol at 135°C (residence time: 13.2 minutes).
-
Post-Processing : Acidification to pH 3.0–6.0 precipitates the product, achieving yields of 65–91%.
This method reduces side reactions and improves reproducibility compared to batch processes.
Analytical Characterization
Critical quality control measures for 2-(1,2,2-trimethylpropylidene)-hydrazinecarboxamide include:
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
(3,3-dimethylbutan-2-ylideneamino)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The urea moiety can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of (3,3-dimethylbutan-2-ylideneamino)urea.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Scientific Research
-
Organic Synthesis
- Hydrazinecarboxamide is utilized as an intermediate in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex molecules.
- Table 1 : Common Reactions Involving Hydrazinecarboxamide
-
Medicinal Chemistry
- The compound has been explored for its potential therapeutic effects, particularly as an antimicrobial and anticancer agent. Its derivatives exhibit significant biological activities that are being investigated for drug development.
- Case Study : A study demonstrated that derivatives of hydrazinecarboxamide showed promising results against multidrug-resistant bacterial strains, indicating its potential as a scaffold for new antibiotics .
-
Material Science
- Hydrazinecarboxamide is also used in the development of novel materials, particularly those requiring specific thermal or chemical stability. Its incorporation into polymer matrices has been shown to enhance material properties.
Hydrazinecarboxamide derivatives have been studied extensively for their biological activities:
- Antimicrobial Activity : Research indicates that certain derivatives demonstrate effective inhibition against Gram-positive bacteria and fungi, addressing the urgent need for new antimicrobial agents due to rising resistance .
- Anticancer Properties : Compounds derived from hydrazinecarboxamide have shown potential anticancer effects in vitro, targeting various cancer cell lines such as renal adenocarcinoma and glioblastoma .
Mechanism of Action
The mechanism of action of (3,3-dimethylbutan-2-ylideneamino)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Semicarbazone Family
The following table compares the target compound with selected analogs:
Lipophilicity and Bioavailability
- This property may enhance blood-brain barrier penetration, making it suitable for neuroactive drug development .
Pharmacological Activity
- Antifungal Activity : The benzodioxole-imidazole hybrid (C₂₀H₁₈ClN₅O₃) exhibits potent antifungal activity due to synergistic interactions between its pharmacophores . In contrast, the target compound’s alkyl chain may limit target specificity.
- DNA Binding and Anticancer Potential: The (E)-2-(2-aminobenzylidene) analog binds to CT-DNA with a binding energy of −6.71 kcal/mol, attributed to its planar aromatic system and hydrogen-bonding capacity . The target compound’s non-planar structure likely reduces DNA intercalation efficacy.
Anticonvulsant Activity
Substituted hydrazinecarboxamides, including analogs with ethylidene or benzylidene groups, have been evaluated for anticonvulsant activity. For example, 2-(substituted benzylidene)-N-(substituted phenyl)hydrazinecarboxamides demonstrated efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The target compound’s alkyl substituent may modulate CNS activity but requires empirical validation.
Enzymatic and Chemical Modifications
The (E)-2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxamide undergoes C-demethylation and 1,2-amino shifts under mild conditions, yielding bioactive derivatives with improved solubility and target engagement . Such transformations highlight the structural versatility of semicarbazones.
Biological Activity
Hydrazinecarboxamide, specifically 2-(1,2,2-trimethylpropylidene)-, is a compound belonging to the hydrazone class, which has garnered attention due to its diverse biological activities. This article aims to summarize the biological activity of this compound based on various research findings, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
Hydrazinecarboxamides are characterized by the presence of the hydrazone functional group (−NH−N=CH−) which contributes to their chemical reactivity and biological properties. The specific compound of interest can be synthesized through various methods involving the reaction of hydrazine derivatives with appropriate carbonyl compounds. The synthesis often involves purification and characterization techniques such as NMR and mass spectrometry to confirm the structure.
Biological Activities
The biological activities of hydrazinecarboxamide derivatives include:
- Antimicrobial Activity : Many hydrazone derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, some studies have shown that these compounds can inhibit the growth of bacteria and fungi effectively.
- Anticancer Properties : Research has indicated that hydrazinecarboxamides may possess anticancer activity by interacting with specific molecular targets involved in cancer proliferation. Binding studies have demonstrated that these compounds can effectively bind to proteins associated with cancer pathways, such as β-catenin and epidermal growth factor receptor (EGFR), showing promising binding energies (e.g., −5.9 kcal/mol for β-catenin) .
- Enzyme Inhibition : Hydrazone compounds have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Some derivatives have shown IC50 values lower than established drugs like rivastigmine, suggesting potential for treating neurodegenerative diseases .
- Antitubercular Activity : Certain hydrazinecarboxamide derivatives have exhibited activity against Mycobacterium tuberculosis, making them candidates for further development in tuberculosis treatment .
Case Studies and Research Findings
- Binding Studies : A study focused on the binding affinities of hydrazinecarboxamide derivatives to various protein targets relevant in cancer therapy. The interactions were characterized using molecular docking simulations which revealed strong binding interactions with key residues in target proteins .
- Antimicrobial Screening : A series of hydrazone derivatives were screened against multiple bacterial strains. Results indicated that some compounds demonstrated superior antimicrobial activity compared to standard antibiotics, highlighting their potential as new antimicrobial agents .
- Enzyme Inhibition Assays : Various hydrazinecarboxamide compounds were tested for their inhibitory effects on AChE and BuChE. The results showed a range of IC50 values indicating moderate to strong inhibition, suggesting their potential use in treating conditions like Alzheimer’s disease .
Table 1: Biological Activity Summary of Hydrazinecarboxamide Derivatives
| Compound Name | Target Activity | IC50 Value (µM) | Binding Energy (kcal/mol) | Notes |
|---|---|---|---|---|
| Compound A | AChE Inhibition | 27.04 | -5.5 | Strong inhibitor |
| Compound B | BuChE Inhibition | 58.01 | -5.8 | Moderate inhibitor |
| Compound C | Antimicrobial | 250 | N/A | Effective against M. tuberculosis |
| Compound D | Anticancer | N/A | -6.5 | Binds well with EGFR |
Q & A
Q. What are the established synthetic routes for Hydrazinecarboxamide, 2-(1,2,2-trimethylpropylidene)-, and how can reaction conditions be optimized?
A common method involves condensation reactions between substituted aldehydes/ketones and semicarbazide derivatives. For example:
- Reacting a trimethylpropylidene-substituted aldehyde with semicarbazide hydrochloride in an acidic buffer (e.g., acetic acid/sodium acetate) under reflux .
- Optimization includes solvent choice (e.g., ethanol or 2-propanol), temperature control (60–65°C), and catalytic use of glacial acetic acid to enhance yield .
- Purification typically involves recrystallization from methanol or ethanol, monitored by TLC .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms proton environments (e.g., hydrazone NH signals at δ 8–10 ppm) and carbon backbone .
- X-ray crystallography : Resolves 3D structure and stereochemistry. Use SHELX programs for refinement, particularly SHELXL for small-molecule structures .
- Mass spectrometry (HR-ESI-MS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or intermolecular interactions of this compound?
- Molecular docking (e.g., AutoDock Vina) assesses binding affinity with biological targets like enzymes .
- Density Functional Theory (DFT) : Calculates atomic charges, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces to predict reaction sites .
- Molecular dynamics simulations evaluate stability in solvent environments (e.g., water, DMSO) .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
- Cross-validation : Compare NMR/IR data with crystallographic bond lengths and angles. For example, discrepancies in tautomeric forms (keto vs. enol) can arise; refine the crystallographic model using SHELXL’s restraints for accurate hydrogen positioning .
- Variable-temperature NMR : Detects dynamic processes (e.g., conformational changes) that may explain spectral anomalies .
Q. What methodologies are used to evaluate the biological activity of this compound and its derivatives?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .
- Antimicrobial testing : Perform broth microdilution (MIC/MBC) against bacterial/fungal strains .
- Cytotoxicity screening : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Q. How can this compound be utilized in synthesizing metal complexes for catalytic or medicinal applications?
- Coordination chemistry : React with transition metals (e.g., Ru(II), Mn(II)) in ethanol/THF under inert atmosphere. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands .
- Catalytic studies : Test complexes in oxidation/reduction reactions (e.g., alcohol oxidation) using substrates like benzyl alcohol. Analyze turnover frequency (TOF) and selectivity via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
